

molecular structure of 2-Bromo-6-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-chloro-4-methylpyridine

Cat. No.: B114955

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An In-Depth Technical Guide to the Molecular Structure and Reactivity of **2-Bromo-6-chloro-4-methylpyridine**

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic value of a molecular building block is defined by its structural attributes and predictable reactivity. **2-Bromo-6-chloro-4-methylpyridine** is a prime exemplar of such a scaffold. Its utility is not derived from mere novelty, but from the nuanced interplay of its constituent parts: an electron-deficient pyridine core, an activating methyl group, and two distinct halogen atoms—bromo and chloro—that serve as orthogonal reactive handles.

This guide is structured not as a simple data sheet, but as a deep dive into the 'why' behind the 'how'. We will first deconstruct the molecule's architecture using fundamental spectroscopic principles, providing not just expected data but the rationale for those predictions. We then transition from this static picture to a dynamic exploration of its reactivity, focusing on the critical concept of regioselectivity. Understanding why one halogen reacts preferentially over the other under specific conditions is the key to unlocking this molecule's full synthetic potential. Every protocol herein is presented as a complete, self-validating workflow, designed to empower researchers to confidently characterize and deploy this versatile intermediate.

Part 1: Elucidation of the Core Molecular Structure

The precise arrangement of atoms and electrons in **2-Bromo-6-chloro-4-methylpyridine** dictates its physical properties and chemical behavior. A multi-faceted analytical approach is essential for a comprehensive structural assignment.

Fundamental Properties

A summary of the fundamental physicochemical properties provides the foundational data for this compound.^{[1][2]}

Property	Value	Source
IUPAC Name	2-bromo-6-chloro-4-methylpyridine	^[2]
Synonyms	2-Bromo-6-chloro-4-picoline	^{[1][2]}
CAS Number	157329-89-0	^{[1][2][3]}
Molecular Formula	C ₆ H ₅ BrClN	^{[1][2]}
Molecular Weight	206.47 g/mol	^{[1][2]}
Appearance	White to light yellow solid	^[1]

Structural Characterization via Spectroscopic Methods

Spectroscopy offers a non-destructive window into the molecule's structure. While publicly available experimental spectra for this specific compound are limited, we can predict the spectral features with high confidence based on established principles and data from analogous structures.^[4]

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

- **Expertise & Causality:** The pyridine ring's nitrogen atom and the two halogen substituents are strongly electron-withdrawing, which deshields the ring protons and carbons, shifting their signals downfield in the NMR spectrum.^[5] The methyl group, conversely, is electron-donating, providing a slight shielding effect. The positions of the substituents break the

molecule's symmetry, meaning all five ring carbons and both aromatic protons should be chemically distinct.

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Rationale
H-5	~7.3 - 7.5	Singlet (s)	Flanked by two substituents (Cl and CH_3), minimal coupling expected.
H-3	~7.1 - 7.3	Singlet (s)	Flanked by two substituents (Br and CH_3), minimal coupling expected.

| $-\text{CH}_3$ | ~2.4 - 2.6 | Singlet (s) | Aliphatic protons with no adjacent protons to couple with. |

Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	~142 - 145	Attached to electron-withdrawing bromine; deshielded.
C-6	~150 - 153	Attached to highly electronegative chlorine and adjacent to nitrogen; strongly deshielded.
C-4	~147 - 150	Attached to the methyl group but also influenced by the ring nitrogen; deshielded.
C-5	~123 - 126	Aromatic CH carbon adjacent to the C-Cl bond.
C-3	~127 - 130	Aromatic CH carbon adjacent to the C-Br bond.

| -CH₃ | ~18 - 22 | Typical range for an aliphatic methyl group attached to an aromatic ring. |

► Click to view: [Step-by-Step Protocol for NMR Spectrum Acquisition](#)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials & Equipment:

- **2-Bromo-6-chloro-4-methylpyridine** sample (15-25 mg)
- Deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% TMS
- High-quality 5 mm NMR tube and cap
- Pipette or syringe
- NMR Spectrometer (400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh the sample into a clean, dry vial.
- Add approximately 0.6 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.
- Using a pipette, transfer the solution into the NMR tube.
- Cap the tube securely and wipe the outside clean.
- Instrument Setup: Insert the tube into the spinner turbine, ensuring the depth is correctly calibrated using the spectrometer's gauge.
- Insert the sample into the NMR magnet.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, observing the lock signal or a strong singlet from the reference (TMS).
 - Acquire the ^1H spectrum using standard parameters (e.g., 16 scans, 1-2 second relaxation delay).
 - Acquire the ^{13}C spectrum. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, more scans will be required (e.g., 1024 scans or more, depending on sample concentration).
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by setting the CDCl_3 triplet to 77.16 ppm.

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.

- **Expertise & Causality:** The key diagnostic peaks will be the C=N and C=C stretching vibrations of the pyridine ring and the C-X stretches for the halogens. The aromatic C-H stretches will appear above 3000 cm^{-1} , while the aliphatic C-H stretches from the methyl group will appear just below 3000 cm^{-1} .

Predicted FT-IR Data (Neat)

Vibrational Mode	Predicted Wavenumber (cm^{-1})
C-H stretch (aromatic)	3050 - 3150
C-H stretch (aliphatic, $-\text{CH}_3$)	2850 - 3000
C=N and C=C stretch (pyridine ring)	1540 - 1600
C-H bend (aliphatic, $-\text{CH}_3$)	1430 - 1470
C-Cl stretch	700 - 850

| C-Br stretch | 550 - 650 |

► **Click to view: Step-by-Step Protocol for FT-IR Spectrum Acquisition**

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Materials & Equipment:

- **2-Bromo-6-chloro-4-methylpyridine** sample (a few milligrams)
- FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol) and laboratory wipes

Procedure:

- **Background Spectrum:** Ensure the ATR crystal is clean. Acquire a background spectrum to measure the ambient atmosphere (CO_2 , H_2O), which will be automatically subtracted from

the sample spectrum.

- **Sample Application:** Place a small amount of the solid sample onto the ATR crystal using a clean spatula.
- **Lower the ATR press arm** to ensure firm and even contact between the sample and the crystal.
- **Data Acquisition:** Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- **Data Processing:** The software will automatically perform the background subtraction. Label the significant peaks on the resulting spectrum.
- **Cleanup:** Raise the press arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns.

- **Expertise & Causality:** For this molecule, the most critical diagnostic feature will be the isotopic pattern of the molecular ion ($[\text{M}]^+$). Bromine has two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio. Chlorine also has two, ^{35}Cl and ^{37}Cl , in an approximate 3:1 ratio. The combination of these will produce a characteristic cluster of peaks for the molecular ion: $[\text{M}]^+$ ($\text{C}_6\text{H}_5^{79}\text{Br}^{35}\text{Cl N}$), $[\text{M}+2]^+$ (from $\text{C}_6\text{H}_5^{81}\text{Br}^{35}\text{Cl N}$ and $\text{C}_6\text{H}_5^{79}\text{Br}^{37}\text{Cl N}$), and $[\text{M}+4]^+$ (from $\text{C}_6\text{H}_5^{81}\text{Br}^{37}\text{Cl N}$). The relative intensities of this cluster are a definitive indicator of the presence of one bromine and one chlorine atom.

Predicted Mass Spectrometry Data (Electron Ionization)

Ion	Predicted m/z	Description & Expected Relative Intensity
[M]⁺	205	Molecular ion with ⁷⁹Br and ³⁵Cl.
[M+2] ⁺	207	Isotopic peak from ⁸¹ Br/ ³⁵ Cl and ⁷⁹ Br/ ³⁷ Cl. This will be the most abundant peak in the cluster.
[M+4] ⁺	209	Isotopic peak from ⁸¹ Br and ³⁷ Cl.
[M-CH ₃] ⁺	190/192/194	Loss of a methyl radical.
[M-Cl] ⁺	170/172	Loss of a chlorine radical.

| [M-Br]⁺ | 126/128 | Loss of a bromine radical. |

► Click to view: [Step-by-Step Protocol for GC-MS Analysis](#)

Objective: To determine the molecular weight, confirm the elemental formula via isotopic pattern, and analyze the fragmentation pattern.

Materials & Equipment:

- **2-Bromo-6-chloro-4-methylpyridine** sample
- High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)
- Autosampler vial with cap
- Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

- **Sample Preparation:** Prepare a dilute solution (~1 mg/mL) of the sample in the chosen solvent.

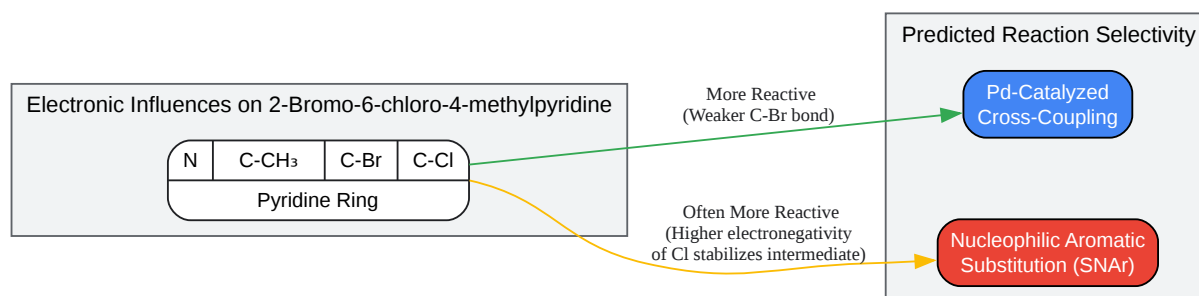
- GC Method Setup:
 - Column: Use a standard non-polar column (e.g., DB-5ms).
 - Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Injector: Set to 250 °C with a split ratio of 50:1.
- MS Method Setup:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 350.
 - Source Temperature: 230 °C.
- Data Acquisition: Inject 1 µL of the sample solution.
- Data Processing:
 - Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
 - Extract the mass spectrum for that peak.
 - Analyze the molecular ion cluster to confirm the presence of Br and Cl.
 - Identify major fragment ions and propose fragmentation pathways to support the assigned structure.

Part 2: Reactivity Profile and Synthetic Application

The true value of **2-Bromo-6-chloro-4-methylpyridine** lies in its tailored reactivity, which stems directly from its molecular and electronic structure.

Electronic Landscape and Site Selectivity

The pyridine nitrogen and the halogens make the ring electron-deficient, activating it for certain reaction types. The key to its utility is the differential reactivity of the C2-Br and C6-Cl bonds.



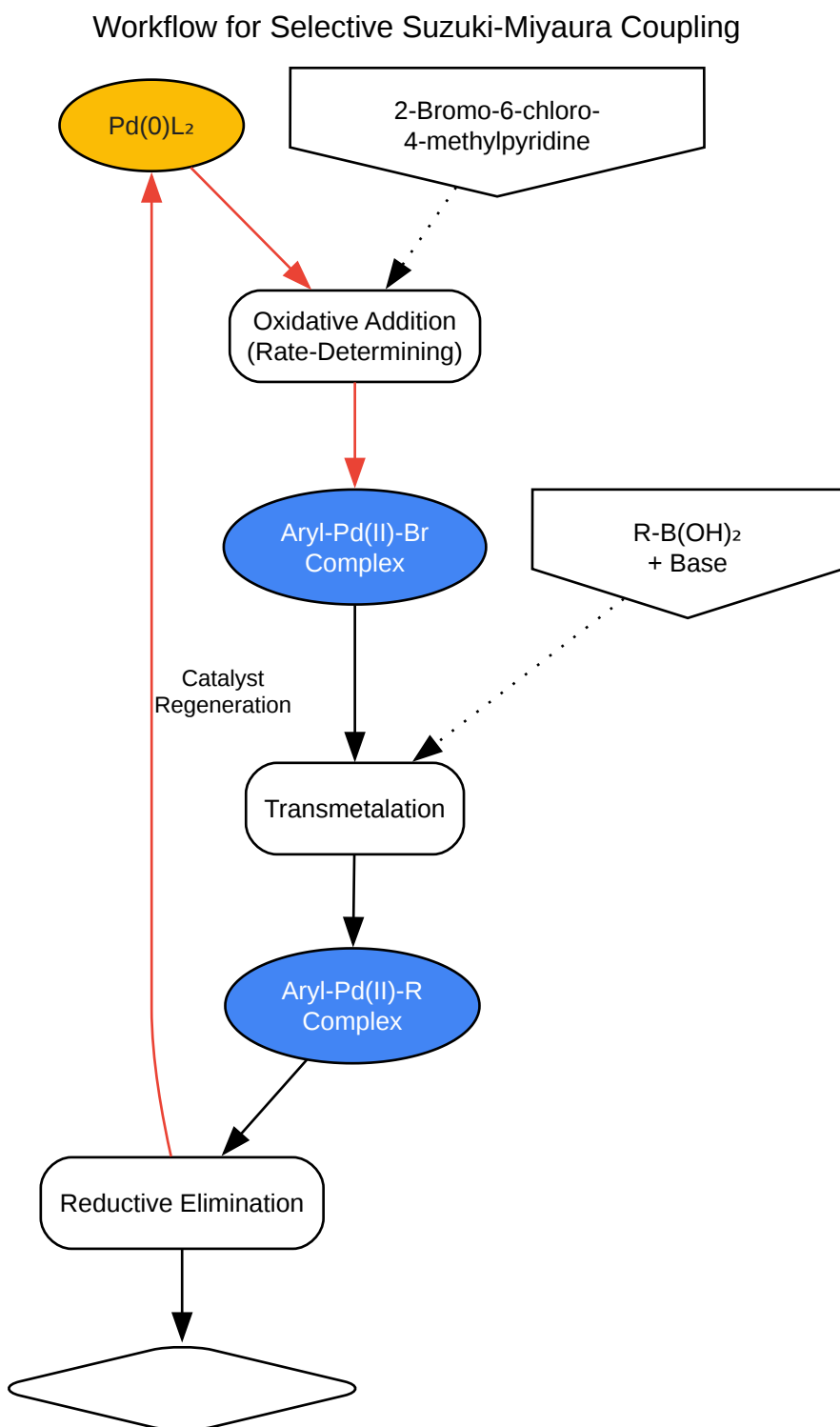
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Caption: Logical relationship of substituents to reaction selectivity.

Orthogonal Reactivity in Key Transformations

- **Expertise & Causality:** The principle of orthogonal reactivity is central here. In palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, etc.), the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, and thus reacts preferentially.^[6] Conversely, in Nucleophilic Aromatic Substitution (S_NAr), the rate is influenced by the leaving group's ability to stabilize the negatively charged Meisenheimer intermediate. The greater electronegativity of chlorine often makes the C-Cl position more susceptible to nucleophilic attack under S_NAr conditions.^[6] This differential reactivity allows for sequential, site-selective functionalization of the pyridine ring.

By selecting appropriate palladium catalysts and conditions, one can selectively form a new bond at the C2 position, leaving the C6-chloro substituent intact for subsequent transformations.



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Caption: Catalytic cycle for selective Suzuki-Miyaura cross-coupling.

Typical Protocol for Selective Suzuki Coupling:

- Trustworthiness: This protocol is a self-validating system based on established principles of palladium catalysis. The choice of a standard ligand like PPh_3 and a carbonate base is well-precedented for achieving high selectivity for C-Br activation.
- To a reaction flask under an inert atmosphere (N_2 or Ar), add **2-Bromo-6-chloro-4-methylpyridine** (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equiv).
- Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
- Add an inorganic base, such as K_2CO_3 or K_3PO_4 (2.0-3.0 equiv).^[7]
- Heat the mixture to 85-95 °C and monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Conclusion

2-Bromo-6-chloro-4-methylpyridine is more than a simple halogenated heterocycle; it is a sophisticated synthetic tool. Its molecular structure, readily confirmed by a combination of NMR, IR, and mass spectrometry, provides the foundation for its most valuable attribute: predictable, regioselective reactivity. The energetic difference between the carbon-bromine and carbon-chlorine bonds allows chemists to treat them as orthogonal handles, selectively engaging the C2-bromo position in palladium-catalyzed cross-coupling reactions while preserving the C6-chloro position for subsequent nucleophilic substitutions. This dual-mode reactivity makes it an exceptionally powerful building block for the efficient and controlled assembly of complex molecular targets in drug discovery and materials science.^{[1][3]}

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